molecular formula C19H19ClN4O3S B8634592 2-(4-chlorobenzenesulphonamido)-N-(3-imidazol-1-ylpropyl)benzamide

2-(4-chlorobenzenesulphonamido)-N-(3-imidazol-1-ylpropyl)benzamide

Cat. No.: B8634592
M. Wt: 418.9 g/mol
InChI Key: RSISPWUDHVHDMZ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulphonamido)-N-(3-imidazol-1-ylpropyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C19H19ClN4O3S/c20-15-6-8-16(9-7-15)28(26,27)23-18-5-2-1-4-17(18)19(25)22-10-3-12-24-13-11-21-14-24/h1-2,4-9,11,13-14,23H,3,10,12H2,(H,22,25)

InChI Key

RSISPWUDHVHDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chlorobenzenesulphonyl chloride (1.56 g) was added in portions over 2 minutes to a solution of 2-amino-N-(3-imidazol-1-ylpropyl)benzamide (1.8 g) in water (50 ml) at 80° C. on a steam bath. The mixture was stirred at 80°-90° C. for 3 hours, cooled to room temperature and brought to pH 7 with saturated aqueous sodium bicarbonate solution. The crude product which had precipitated was extracted into dichloromethane (2×100 ml); the resulting solution was dried over magnesium sulphate and evaporated to give a solid. The solid was recrystallised from ethanol to give 2-(4-chlorobenzenesulphonamido)-N-(3-imidazol-1-ylpropyl)benzamide (1.4 g), in the form of a white solid, m.p. 174°-176° C.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(4-Chlorobenzenesulphonamido)benzoyl chloride (3.40 g) was added in portions to a stirred mixture of 3-imidazol-1-ylpropylamine (1.29 g), triethylamine (1.04 g) and dimethylformamide (25 ml) at room temperature. The temperature of the mixture rose to 33° C.; the mixture was then stirred at room temperature for 4 hours before pouring into water (500 ml). The aqueous solution was decanted from the crude product which had precipitated as a gum. This gummy material was dissolved in dichloromethane (50 ml), the solution was dried over magnesium sulphate and the solution was evaporated. The crude product was recrystallised from ethyl acetate to give 2-(4-chlorobenzenesulphonamido)-N-(3-imidazol-1-ylpropyl)benzamide, in the form of a white solid, m.p. 175°-177° C. (yield: 2.1 g).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Amino-N-(3-imidazol-1-ylpropyl)benzamide (32.9 g) was dissolved in pyradine (165 ml) and 4-chlorobenzenesulphonyl chloride (41.2 g) was added in portions. The temperature of the reaction mixture rose to 52° C. The solution was stirred at room temperature for 4 hours and poured into water (1.5 l) to precipitate an oil which slowly solidified on standing. The solid was collected, washed with water and recrystallised from ethanol to give 2-(4-chlorobenzenesulphonamido)-N-(3-imidazol-1-ylpropyl)-benzamide (24.4 g), in the form of a white solid, m.p. 175°-177° C.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

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